An In-depth Technical Guide to 6-Amino-6-deoxy-D-fructose: Structure, Stereochemistry, and Applications
An In-depth Technical Guide to 6-Amino-6-deoxy-D-fructose: Structure, Stereochemistry, and Applications
This guide provides a comprehensive technical overview of 6-Amino-6-deoxy-D-fructose, a pivotal amino sugar in synthetic chemistry and drug development. We will delve into its core structural features, elucidate its complex stereochemistry, outline validated synthetic pathways, and explore its significance for researchers in metabolic diseases and oncology.
Core Molecular Architecture and Stereochemistry
6-Amino-6-deoxy-D-fructose is a monosaccharide derivative where the primary hydroxyl group at the C6 position of D-fructose is substituted with an amino group. This seemingly simple modification introduces unique chemical properties while retaining the fundamental stereochemical scaffold of the parent sugar, making it a valuable building block for complex carbohydrate synthesis.[1]
Open-Chain (Acyclic) Form
In its linear form, 6-Amino-6-deoxy-D-fructose is a keto-amino-hexose. The structure is defined by a six-carbon backbone with a ketone functional group at the C2 position, an amino group at the C6 position, and specific stereochemical configurations at the chiral centers (C3, C4, and C5) inherited from its parent, D-fructose.
The IUPAC name for the open-chain structure is (3S,4R,5R)-6-amino-1,3,4,5-tetrahydroxyhexan-2-one . This nomenclature precisely defines the spatial arrangement of each substituent.
Diagram: Fischer Projection of 6-Amino-6-deoxy-D-fructose
Caption: Fischer projection illustrating the D-configuration.
Cyclic Hemiketal Forms: An Equilibrium in Solution
Like its parent sugar, 6-Amino-6-deoxy-D-fructose exists in aqueous solution as an equilibrium mixture of its open-chain form and several cyclic hemiketal structures.[2] These rings form via intramolecular nucleophilic attack of a hydroxyl oxygen onto the electrophilic C2 ketone. This cyclization creates a new chiral center at C2, known as the anomeric carbon, giving rise to two distinct stereoisomers, or anomers, designated α and β.
-
Furanose Rings (Five-Membered): Formed by the attack of the C5-hydroxyl group on the C2 ketone.
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Pyranose Rings (Six-Membered): Formed by the attack of the C6-hydroxyl group on the C2 ketone.[3] In the case of 6-amino-6-deoxy-D-fructose, the cyclization to a pyranose form would involve the C5-hydroxyl, as the C6-hydroxyl is replaced. However, standard fructose cyclization involves the C6-OH for the pyranose form. For D-fructose itself, the equilibrium mixture is dominated by the β-fructopyranose (70%) and β-fructofuranose (23%) forms.[2] A similar, though not identical, distribution is expected for this amino derivative.
Diagram: Cyclization of 6-Amino-6-deoxy-D-fructose
Caption: Equilibrium between open-chain and cyclic forms.
Stereochemical Configuration Summary
The identity and biological function of carbohydrate derivatives are dictated by their stereochemistry. The "D-" designation refers to the configuration of the chiral center furthest from the carbonyl group (C5), which is analogous to D-glyceraldehyde.
| Chiral Center | Configuration | Justification |
| C3 | S | Inherited from the D-fructose backbone. |
| C4 | R | Inherited from the D-fructose backbone. |
| C5 | R | Inherited from the D-fructose backbone. Defines the "D-" configuration. |
| C2 (Anomeric) | R or S | Becomes a chiral center upon cyclization, forming α and β anomers. |
Synthesis and Characterization Protocols
The synthesis of 6-Amino-6-deoxy-D-fructose is a multi-step process that requires careful control of protecting groups and reaction conditions to ensure regioselectivity at the C6 position.
Validated Chemical Synthesis Workflow
A common and effective strategy proceeds from D-fructose via selective activation of the primary C6 hydroxyl, followed by substitution and reduction. This pathway is well-established for modifying the C6 position of hexoses.[4][5]
Step 1: Protection of C1, C2, C3, and C4 Hydroxyls
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Rationale: To prevent unwanted side reactions, the more reactive hydroxyl groups must be protected. Acetal formation is a common strategy. For instance, reacting D-fructose with acetone in the presence of an acid catalyst (e.g., H₂SO₄) can form di-O-isopropylidene fructose, leaving the C6 hydroxyl accessible.
-
Protocol:
-
Suspend D-fructose in anhydrous acetone.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the acid, filter, and concentrate the solution to obtain the protected fructose derivative.
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Step 2: Activation of the C6-Hydroxyl Group
-
Rationale: The hydroxyl group is a poor leaving group. It must be converted into a better one, typically a sulfonate ester like a tosylate or mesylate, to facilitate nucleophilic substitution.
-
Protocol:
-
Dissolve the protected fructose in a suitable solvent like pyridine.[5]
-
Cool the solution in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) portion-wise.
-
Allow the reaction to proceed until completion.
-
Work up the reaction by quenching with water and extracting the product.
-
Step 3: Nucleophilic Substitution with Azide
-
Rationale: The azide ion (N₃⁻) is an excellent nucleophile for displacing the tosylate group. The resulting azide is stable and can be cleanly reduced to an amine in a subsequent step.
-
Protocol:
-
Dissolve the C6-tosylated intermediate in a polar aprotic solvent such as DMF.
-
Add sodium azide (NaN₃).
-
Heat the reaction mixture (e.g., to 80-100 °C) to drive the SN2 reaction to completion.
-
After cooling, extract the azido product.
-
Step 4: Reduction of the Azide to an Amine
-
Rationale: The azide group is efficiently and cleanly reduced to a primary amine. Common methods include catalytic hydrogenation (H₂/Pd-C) or reduction with reagents like sodium borohydride (NaBH₄).[4]
-
Protocol (using NaBH₄):
-
Dissolve the azido intermediate in a protic solvent like ethanol or a mixture with water.
-
Add sodium borohydride in portions.
-
Stir until the reduction is complete (monitored by IR spectroscopy - disappearance of the azide peak).
-
Isolate the amino product.
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Step 5: Deprotection
-
Rationale: The final step is the removal of the protecting groups to yield the target molecule.
-
Protocol:
-
Treat the protected amino sugar with a dilute acid (e.g., aqueous trifluoroacetic acid or HCl) to hydrolyze the acetal groups.
-
Purify the final product, 6-Amino-6-deoxy-D-fructose, often as a hydrochloride salt, using techniques like ion-exchange chromatography.
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Diagram: Chemical Synthesis Workflow
Caption: A general workflow for the chemical synthesis.
Enzymatic Synthesis Approaches
Chemoenzymatic methods offer high specificity and milder reaction conditions. While a direct one-step synthesis is not common, enzymes involved in the biosynthesis of 6-deoxyhexoses in bacteria present a promising field of research.[6] Pathways involving enzymes like dTDP-glucose 4,6-dehydratase and subsequent reductases and transaminases could be engineered for the production of amino sugars.[7] Fructose-6-phosphate aldolase (FSA) has also been explored for its tolerance of various substrates in synthesizing iminocyclitols, highlighting the potential of aldolases in this area.[8]
Applications in Research and Drug Development
6-Amino-6-deoxy-D-fructose is more than a chemical curiosity; it is a strategic intermediate in the development of novel therapeutics and research tools.
Intermediate for Complex Carbohydrate Synthesis
The compound serves as a key precursor for synthesizing oligosaccharides and polysaccharides with modified properties.[1] The presence of the amino group allows for further chemical modifications, such as N-acetylation or conjugation to other molecules, which is fundamental in glycobiology and the development of carbohydrate-based drugs.[9]
Probing Carbohydrate Metabolism
This amino sugar can be used as a research tool to study carbohydrate metabolism.[1] Its structural similarity to fructose allows it to interact with sugar transporters and enzymes, but the C6 modification can alter its metabolic fate, providing insights into enzyme specificity and metabolic pathways.
A prime example is the development of its fluorinated analog, 6-Deoxy-6-[18F]fluoro-D-fructose ([18F]FDF). This radiolabeled tracer is used in Positron Emission Tomography (PET) to image tumors that overexpress the GLUT5 fructose transporter, a transporter for which the common PET tracer [18F]FDG is not a substrate.[10] This demonstrates the diagnostic potential of C6-modified fructose scaffolds.
Foundation for Drug Discovery
6-Amino-6-deoxy-D-fructose is a valuable starting material for developing drugs targeting metabolic disorders, diabetes, and cancer.[] The amino sugar core is found in many natural products with antibiotic or enzymatic inhibitory activity. For instance, its glucose analog, 6-Amino-6-deoxy-D-glucose, has been studied for its role in irreversible enzyme inhibition.[12] Synthetic efforts can produce novel iminocyclitols and other glycomimetics that act as potent and specific inhibitors of glycosidases or other carbohydrate-processing enzymes, which are therapeutic targets in several diseases.
Conclusion
6-Amino-6-deoxy-D-fructose is a structurally and stereochemically rich molecule. Its synthesis, while requiring a multi-step, protection-dependent approach, is well-established and provides access to a versatile chemical building block. Its significance extends from fundamental studies of carbohydrate metabolism to the forefront of drug discovery, where it serves as a scaffold for developing targeted diagnostics and therapeutics for cancer and metabolic diseases. The insights provided in this guide equip researchers with the foundational knowledge to leverage this important amino sugar in their scientific pursuits.
References
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National Center for Biotechnology Information. (2011). 6-Deoxy-6-[18F]fluoro-D-fructose. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
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Zhang, L., et al. (2019). Further insight for the synthesis of 6‐amino‐6‐deoxy amylose. Starch - Stärke. Retrieved from [Link]
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Ohta, T., et al. (2010). Synthesis of β-D-fructopyranosyl-(2→6)-D-glucopyranose from D-glucose and D-fructose by a thermal treatment. Journal of Applied Glycoscience. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 5.1.6: Cyclic Structures of Monosaccharides - Anomers. Retrieved from [Link]
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ResearchGate. (n.d.). Pathways for the synthesis of dTDP-6-deoxy-L-talose, dTDP-Lrhamnose.... Retrieved from [Link]
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ResearchGate. (2006). d -Fructose-6-Phosphate Aldolase-Catalyzed One-Pot Synthesis of Iminocyclitols. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Amino-6-deoxyglucopyranose. PubChem Compound Database. Retrieved from [Link]
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Madaras, Sz., et al. (2023). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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